molecular formula C8H7F3O2S B13068957 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid

Katalognummer: B13068957
Molekulargewicht: 224.20 g/mol
InChI-Schlüssel: LNJSZBWGRROXPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is a compound that features a thiophene ring substituted with a trifluoromethyl group and a propanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid typically involves the introduction of the trifluoromethyl group onto the thiophene ring, followed by the addition of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group onto the thiophene ring. The resulting intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The propanoic acid moiety can form hydrogen bonds with target molecules, further influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid
  • 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl acetic acid

Uniqueness

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C8H7F3O2S

Molekulargewicht

224.20 g/mol

IUPAC-Name

2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid

InChI

InChI=1S/C8H7F3O2S/c1-4(7(12)13)5-2-3-14-6(5)8(9,10)11/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

LNJSZBWGRROXPM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(SC=C1)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.